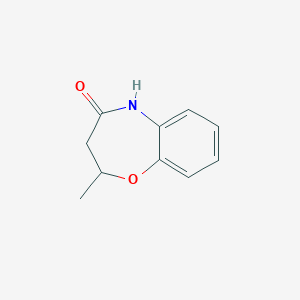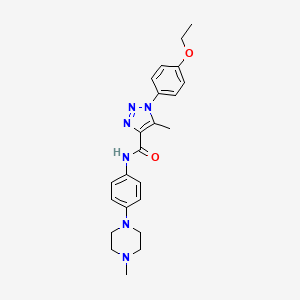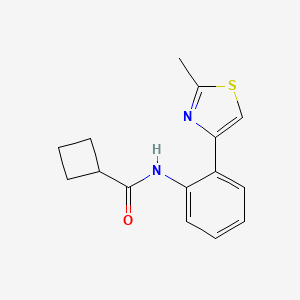
N-(1-(4-氟苯基)-5-氧代吡咯烷-3-基)-3-苯基丙酰胺
货号 B2642128
CAS 编号:
905664-39-3
分子量: 326.371
InChI 键: VKQGMYCSAQXBRH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound. It may also include yield percentages and discussion of any challenges or unique aspects of the synthesis process .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography . The analysis would discuss bond lengths and angles, the presence of any functional groups, and any notable structural features.Chemical Reactions Analysis
This would involve discussing any known reactions that the compound undergoes, including the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This would include information like the compound’s melting point, boiling point, solubility, and any other relevant physical or chemical properties .科学研究应用
药代动力学和代谢
- 人体内的分布和代谢:一项研究详细介绍了相关化合物的药代动力学和代谢,重点介绍了该化合物主要通过粪便排出以及存在表明广泛代谢的代谢物。这一见解对于理解 N-(1-(4-氟苯基)-5-氧代吡咯烷-3-基)-3-苯基丙酰胺的衍生物如何在人体中被处理至关重要 (Renzulli 等人,2011 年)。
诊断和治疗应用
用于诊断神经系统疾病的神经影像学:对 123I-FP-CIT 多巴胺能神经影像学进行尸检验证的研究为使用类似化合物诊断路易体痴呆 (DLB) 提供了一个潜在框架。这可以扩展到在神经影像学应用中使用 N-(1-(4-氟苯基)-5-氧代吡咯烷-3-基)-3-苯基丙酰胺衍生物,以区分各种神经退行性疾病 (Thomas 等人,2017 年)。
鉴别帕金森病与其他疾病:一项利用 123I-FP-CIT SPECT 成像来区分血管性帕金森病和帕金森病 (PD) 的研究突出了脑中特定结合的诊断价值。如果 N-(1-(4-氟苯基)-5-氧代吡咯烷-3-基)-3-苯基丙酰胺等化合物在结合特性方面类似,则可用于诊断性影像学,以提高神经退行性疾病诊断的准确性 (Benítez-Rivero 等人,2012 年)。
作用机制
安全和危害
属性
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-15-7-9-17(10-8-15)22-13-16(12-19(22)24)21-18(23)11-6-14-4-2-1-3-5-14/h1-5,7-10,16H,6,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQGMYCSAQXBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2642045.png)



![N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2642051.png)
![N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2642053.png)
![6-(4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2642055.png)

![1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone](/img/structure/B2642059.png)
![2-[(3-Chlorophenyl)methylimino]-8-methoxychromene-3-carboxamide](/img/structure/B2642060.png)
![2-[2-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2642061.png)
![N-[(4-Chlorophenyl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine](/img/structure/B2642063.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2642068.png)